REACTION_CXSMILES
|
[NH:1]1[CH:6]=[CH:5][CH:4]=NC1=O.C(N(CC)CC)C.C(OC(=O)C)(=O)C.O=[C:23]([CH2:26][CH3:27])[C:24]#[N:25].C([O-])(=O)C.[NH4+].[OH-].[Na+]>C(O)C>[C:24]([C:23]1[C:26]([CH3:27])=[CH:4][CH:5]=[CH:6][N:1]=1)#[N:25] |f:4.5,6.7|
|
Name
|
|
Quantity
|
11.53 g
|
Type
|
reactant
|
Smiles
|
N1C(N=CC=C1)=O
|
Name
|
|
Quantity
|
12.14 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
11.23 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
8.31 g
|
Type
|
reactant
|
Smiles
|
O=C(C#N)CC
|
Name
|
|
Quantity
|
30.43 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the resulting reaction solution
|
Type
|
CUSTOM
|
Details
|
the reaction at 80° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
this was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 40 ml of toluene
|
Type
|
CONCENTRATION
|
Details
|
By concentrating the organic layer
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NC=CC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.92 g | |
YIELD: PERCENTYIELD | 67.1% | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |